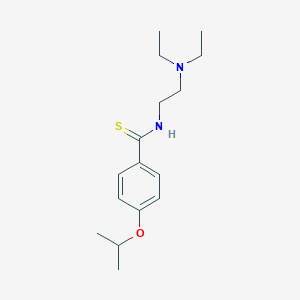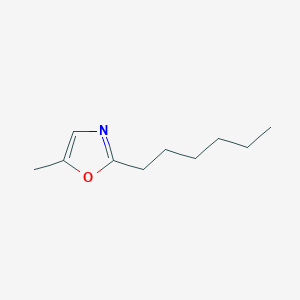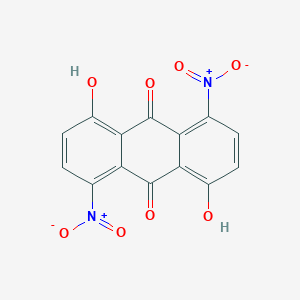
1,5-Dihydroxy-4,8-dinitroanthraquinone
Descripción general
Descripción
1,5-Dihydroxy-4,8-dinitroanthraquinone is a derivative of anthraquinone, a compound with a rich history in dye and pigment production. The molecule is characterized by its anthraquinone core, which is a planar structure, and functional groups that include hydroxy and nitro substituents. The presence of these substituents influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies .
Synthesis Analysis
The synthesis of 1,5-dihydroxy-4,8-dinitroanthraquinone involves nitration reactions of dihydroxyanthraquinones. For instance, when 1,5-dihydroxyanthraquinone (Anthrarufin) is nitrated using concentrated sulfuric and nitric acids with boric acid, it yields mono-, di-, and tetra-nitro products . Additionally, the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product, indicating the reactivity of the nitro groups in such reactions .
Molecular Structure Analysis
The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone has been determined using X-ray diffraction methods. The anthraquinone nucleus is approximately planar, and the nitro groups are inclined at about 88 degrees to the plane of the anthraquinone core. This inclination may allow for internal hydrogen bonding, which could influence the compound's chemical behavior .
Chemical Reactions Analysis
The chemical behavior of 1,5-dihydroxy-4,8-dinitroanthraquinone is influenced by its functional groups. The nitro groups can undergo reduction to yield amino derivatives, which can then be alkylated to form alkylamino derivatives. These derivatives exhibit different dyeing properties when applied to synthetic fibers, indicating the importance of the nitro group in determining the compound's chemical reactivity and application potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dihydroxy-4,8-dinitroanthraquinone are closely related to its molecular structure. The planarity of the anthraquinone core and the presence of nitro and hydroxy groups contribute to its ability to form hydrogen bonds and its anisotropic thermal vibrations. These properties are significant when considering the compound's use in dyeing processes and its behavior under different environmental conditions .
Aplicaciones Científicas De Investigación
Application 1: Energetic Combustion Catalyst
- Summary of the Application: A novel energetic combustion catalyst, 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), was synthesized . This compound is used to enhance the combustion process.
- Methods of Application or Experimental Procedures: The compound was synthesized by virtue of the metathesis reaction in a yield of 91%, and its structure was characterized by IR, element analysis and differential scanning calorimetry (DSC) .
- Results or Outcomes: The thermal decomposition reaction kinetics was studied by means of different heating rate DSC. The results show that the apparent activation energy and pre-exponential factor of the exothermic decomposition reaction of DHDNEMn obtained by Kissinger’s method are 162.3 kJ/mol and 10^11.8 s^−1, respectively .
Application 2: Antibacterial Agent
- Summary of the Application: 1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis .
- Methods of Application or Experimental Procedures: The identification of this compound as an antibacterial agent was achieved through in silico and in vitro methods .
- Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .
Direcciones Futuras
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, has shown antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . This points to potential future directions in the development of new antibacterial agents.
Propiedades
IUPAC Name |
1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHODIOWPLCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059589 | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxy-4,8-dinitroanthraquinone | |
CAS RN |
128-91-6 | |
| Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrarufin,8-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



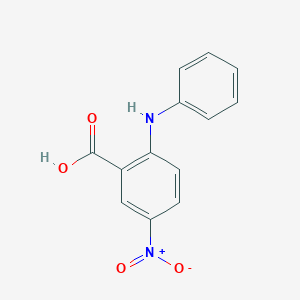
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
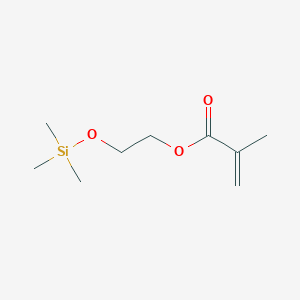
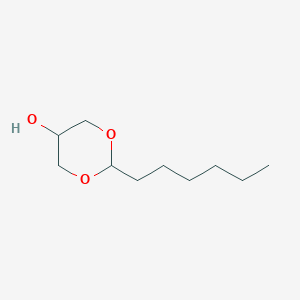
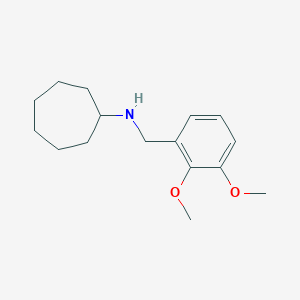
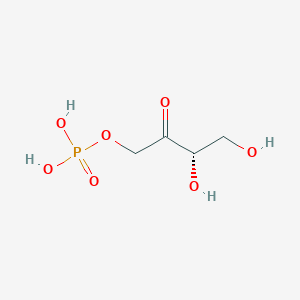
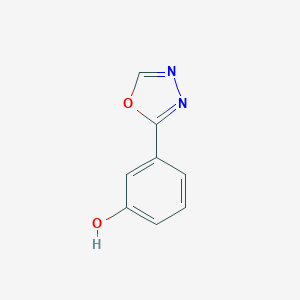
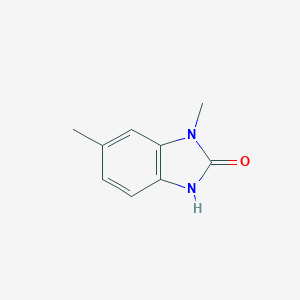
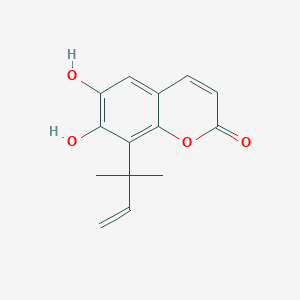
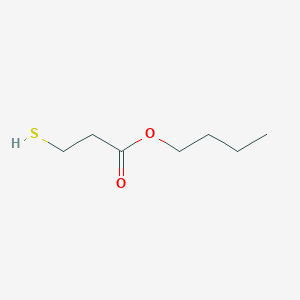
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)

